3-Acetamido-6-chloro-4-nitrobenzotrifluoride
Overview
Description
3-Acetamido-6-chloro-4-nitrobenzotrifluoride is an organic compound with the molecular formula C9H6ClF3N2O3 It is a derivative of benzotrifluoride, characterized by the presence of acetamido, chloro, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetamido-6-chloro-4-nitrobenzotrifluoride typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the nitration of 3-chloro-4-nitrobenzotrifluoride, followed by acylation to introduce the acetamido group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired substitution pattern.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and acylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-Acetamido-6-chloro-4-nitrobenzotrifluoride undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 3-acetamido-6-chloro-4-aminobenzotrifluoride.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Acetamido-6-chloro-4-nitrobenzotrifluoride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Acetamido-6-chloro-4-nitrobenzotrifluoride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of functional groups such as nitro and acetamido allows it to participate in hydrogen bonding and other interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-nitrobenzotrifluoride: Similar structure but lacks the acetamido group.
3-Nitrobenzotrifluoride: Lacks both the chloro and acetamido groups.
4-Chloro-3,5-dinitrobenzotrifluoride: Contains an additional nitro group.
Uniqueness
3-Acetamido-6-chloro-4-nitrobenzotrifluoride is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the acetamido group distinguishes it from other benzotrifluoride derivatives, potentially enhancing its interactions with biological targets and expanding its range of applications.
Properties
IUPAC Name |
N-[4-chloro-2-nitro-5-(trifluoromethyl)phenyl]acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3N2O3/c1-4(16)14-7-2-5(9(11,12)13)6(10)3-8(7)15(17)18/h2-3H,1H3,(H,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGPUMKJSHUVMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1)C(F)(F)F)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.